Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
CAS No.: 5766-70-1
Cat. No.: VC18480066
Molecular Formula: C7H8N8
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5766-70-1 |
|---|---|
| Molecular Formula | C7H8N8 |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile |
| Standard InChI | InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15) |
| Standard InChI Key | HETKQHQWYSKPCE-UHFFFAOYSA-N |
| Canonical SMILES | C(C#N)NC1=NC(=NC(=N1)N)NCC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is systematically named 2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5766-70-1 | |
| Molecular Formula | C₇H₈N₈ | |
| Molecular Weight | 204.19 g/mol | |
| SMILES | C(C#N)NC1=NC(=NC(=N1)N)NCC#N | |
| InChIKey | HETKQHQWYSKPCE-UHFFFAOYSA-N |
Structural Features
The molecule comprises a 1,3,5-triazine ring substituted at positions 2 and 4 with amino groups and at position 6 with a cyanomethylamino group. Two acetonitrile moieties are linked via imino bridges, creating a symmetrical structure . Computational models confirm the planarity of the triazine ring, with nitrile groups contributing to polarity and reactivity.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves nucleophilic substitution reactions on dichlorotriazine precursors. A representative protocol from recent literature includes:
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Precursor Preparation: Reacting cyanoguanidine with cyanuric chloride under alkaline conditions to form 2,4-dichloro-6-amino-1,3,5-triazine .
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Substitution Reaction: Treating the dichlorotriazine with excess acetonitrile in the presence of a base (e.g., NaHCO₃ or Na₂CO₃) at 0–5°C .
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Purification: Isolation via acidic precipitation followed by recrystallization from ethanol/water mixtures.
Reaction Conditions and Yields
Optimized conditions for high yield (73–99%) and purity (87–96.8%) involve:
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 0–5°C (step 1); reflux (step 2) | |
| Solvent System | 1,4-Dioxane/water (1:1) | |
| Catalyst | Triethylamine | |
| Reaction Time | 12–24 hours |
Applications and Biological Activity
Mechanistically, the compound binds to the zinc ion in the enzyme’s active site, displacing water molecules critical for catalytic activity .
Research Findings and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays using recombinant human CAs revealed dose-dependent inhibition, with IC₅₀ values in the nanomolar range . Spectroscopic analyses (e.g., UV-Vis, NMR) confirmed conformational changes in the enzyme upon ligand binding.
Structure-Activity Relationships (SAR)
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Nitrile Groups: Enhance solubility and electronic interactions with enzyme active sites.
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Amino Substituents: Improve binding affinity via hydrogen bonding with Thr199/Glu106 residues in CA II .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar media.
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Stability: Stable under ambient conditions but hydrolyzes in strong acidic/basic environments.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 4.12 (s, 4H, CH₂CN), δ 6.89 (s, 2H, NH₂).
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IR (KBr): ν 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=N triazine).
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